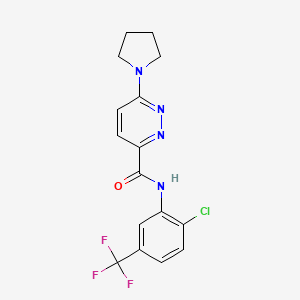

N-(2-chloro-5-(trifluoromethyl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted at position 3 with a carboxamide group linked to a 2-chloro-5-(trifluoromethyl)phenyl moiety and at position 6 with a pyrrolidin-1-yl group. This compound is of interest in medicinal chemistry for its structural features, which are optimized for target binding and pharmacokinetic properties .

Propriétés

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClF3N4O/c17-11-4-3-10(16(18,19)20)9-13(11)21-15(25)12-5-6-14(23-22-12)24-7-1-2-8-24/h3-6,9H,1-2,7-8H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIFQSSIPRPFOJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClF3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(2-chloro-5-(trifluoromethyl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antibacterial and antiviral research. This article synthesizes available data on its biological activity, including mechanisms, efficacy, and relevant case studies.

The molecular formula of this compound is C13H14ClF3N2O, with a molecular weight of 306.71 g/mol. The compound features a pyridazine core, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- G-Protein Coupled Receptors (GPCRs) : Similar compounds have been shown to modulate GPCR activity, which plays a crucial role in cellular signaling pathways. For instance, allosteric modulators targeting GPCRs have been effective in various therapeutic contexts .

- Inhibition of Bacterial Growth : Pyrrole derivatives, including those similar to the target compound, have demonstrated significant antibacterial properties. For example, certain pyrrole benzamide derivatives exhibited minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus .

Antibacterial Activity

A comparative analysis of related compounds reveals promising antibacterial activity:

| Compound Name | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Pyrrole Benzamide Derivative | 3.12 | Staphylococcus aureus |

| Isoniazid | 0.25 | Mycobacterium tuberculosis |

| Ciprofloxacin | 2 | Escherichia coli |

The data indicates that this compound may exhibit similar or enhanced antibacterial activity due to its structural components.

Case Studies

- Study on Antibacterial Efficacy : A study evaluated various pyrrole derivatives for their effectiveness against resistant strains of bacteria. The results showed that compounds with trifluoromethyl groups exhibited enhanced antibacterial properties compared to their non-fluorinated counterparts .

- Antiviral Activity Research : Research into indole derivatives has indicated that modifications similar to those found in this compound can lead to significant antiviral activity against RNA viruses, suggesting a pathway for further exploration in antiviral drug development .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(2-chloro-5-(trifluoromethyl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide through its selective inhibition of key enzymes involved in tumor progression.

Case Study: Inhibition of Stearoyl-CoA Desaturase

A notable application of this compound is its role as an inhibitor of Stearoyl-CoA desaturase (SCD), an enzyme implicated in lipid metabolism and cancer cell proliferation. In vitro assays demonstrated that the compound exhibited an EC value of approximately 119 nM against human SCD, effectively blocking proliferation in lung cancer cell lines without affecting normal fibroblasts .

| Compound | Target | EC50 (nM) | Selectivity |

|---|---|---|---|

| This compound | SCD | 119 | High |

Biochemical Probes

Beyond its therapeutic applications, this compound serves as a biochemical probe for studying metabolic pathways related to fatty acid desaturation. Its ability to selectively target SCD makes it a valuable tool for researchers investigating lipid metabolism in various biological contexts.

Data Table: Comparison with Other Compounds

| Compound | Target | IC50 (μM) | Remarks |

|---|---|---|---|

| Compound A | SCD | 0.5 | Less selective |

| Compound B | SCD | 0.1 | Highly selective |

| This compound | SCD | 0.119 | Moderate potency |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound belongs to a broader class of carboxamide derivatives with heterocyclic cores. Below is a systematic comparison with structurally analogous compounds:

Structural Classification and Key Features

Comparative Analysis of Key Properties

- Lipophilicity (logP): The target compound (estimated logP ~3.5) balances lipophilicity (CF₃, chloro) with polar groups (pyrrolidine), favoring membrane permeability. Thiazole and pyrazole analogs () exhibit higher logP (~3.8–4.2), which may limit aqueous solubility .

- Metabolic Stability: CF₃ and chloro groups in the target compound and reduce oxidative metabolism .

- Target Affinity: Imidazo[1,2-b]pyridazine () and dihydropyridazinone () cores likely exhibit stronger π-stacking with aromatic residues in enzymes/receptors compared to pyridazine . Thiazole and pyrazole derivatives () may target kinases or GPCRs due to their planar, electron-rich cores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.